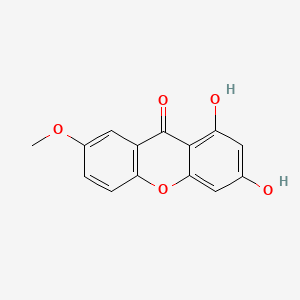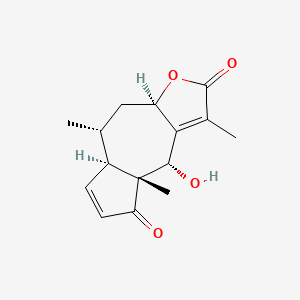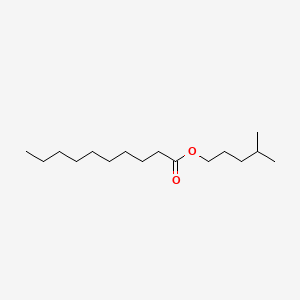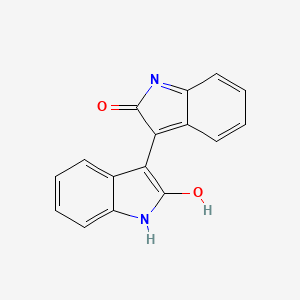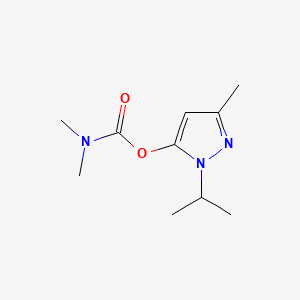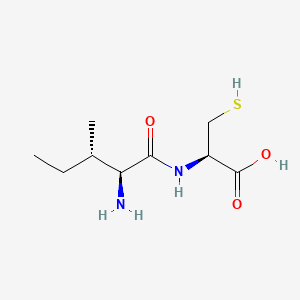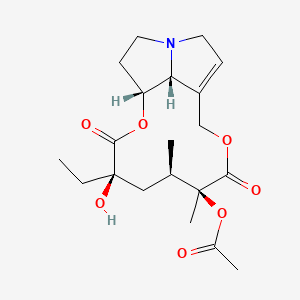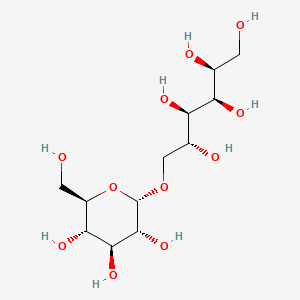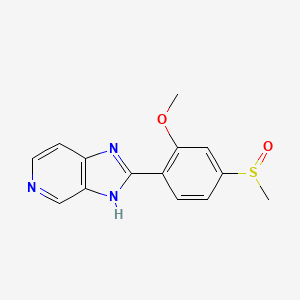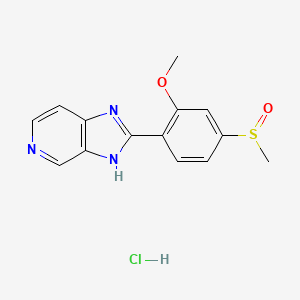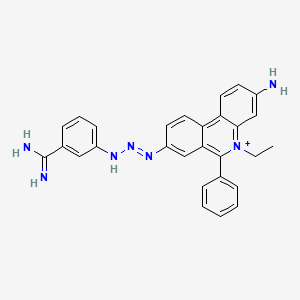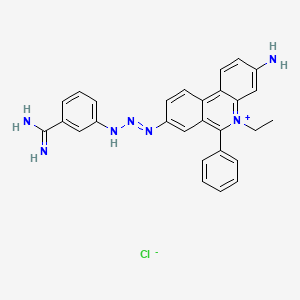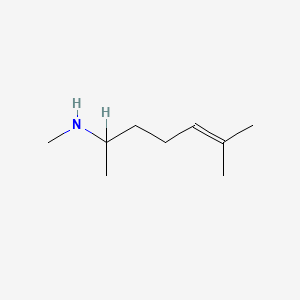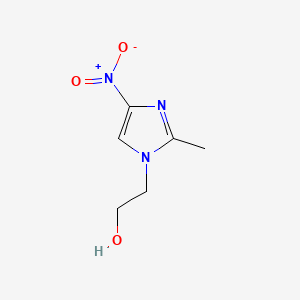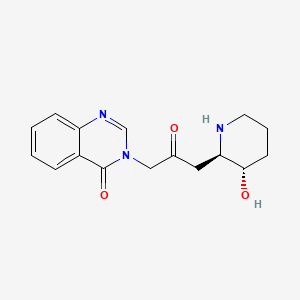
Febrifugin
Übersicht
Beschreibung
(+)-Isofebrifugine is a natural product found in Cipadessa baccifera, Hydrangea macrophylla, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Febrifugin, auch bekannt als Gamma-Dichroin, ist ein Alkaloid mit einer Vielzahl von wissenschaftlichen Forschungsanwendungen. Hier ist eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert:
Antimalarielle Aktivität
This compound ist seit über einem halben Jahrhundert als natürlicher antimalarieller Wirkstoff bekannt. Es wurde ursprünglich aus der Pflanze Dichroa febrifuga isoliert. Jüngste biomedizinische Forschung hat die Eigenschaften von this compound neu bewertet und zu neuen Entdeckungen seiner antimalariellen Aktivitäten geführt .
Synthese und SAR-Untersuchung
Die Struktur-Wirkungs-Beziehung (SAR) von this compound wurde untersucht, um biologisch relevante Analoga zu entwickeln. Forscher haben versucht, modulare Routen zur Synthese dieser Analoga für verschiedene biologische Anwendungen zu entwickeln .
Biologische Aktivitäten
Die breite Palette an biologischen Aktivitäten von Halofuginon, über seine antimalariellen Eigenschaften hinaus, umfasst Bereiche wie Krebs, Fibrose und Autoimmunerkrankungen aufgrund seiner vielseitigen Molekülstruktur .
Wirkmechanismus
Target of Action
Febrifugine primarily targets the Prolyl-tRNA Synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid proline to the appropriate transfer RNA (tRNA) .
Mode of Action
Febrifugine interacts with ProRS, inhibiting its activity . This inhibition leads to an accumulation of uncharged tRNA within the cell, mimicking a state of reduced cellular proline availability . This interaction disrupts normal protein synthesis, leading to various downstream effects.
Biochemical Pathways
The inhibition of ProRS by Febrifugine affects several biochemical pathways. It activates the amino acid starvation response in both Plasmodium falciparum and a transgenic yeast strain expressing PfcPRS . This response is a protective mechanism that cells employ when amino acids are scarce, altering gene expression to promote survival .
Pharmacokinetics
The half-life of Halofuginone ranges from 23.8 to 72.1 hours . These properties may provide insights into the pharmacokinetics of Febrifugine, although direct studies are needed for confirmation.
Result of Action
The action of Febrifugine leads to several molecular and cellular effects. Its antimalarial activity is notable, with Febrifugine and its analogs inhibiting parasite growth in vitro . Additionally, Febrifugine has been found to alter the production of nitric oxide and tumor necrosis factor alpha in mouse macrophages .
Biochemische Analyse
Biochemical Properties
Febrifugine interacts with various enzymes and proteins. It has been shown that febrifugine binds glutamyl-prolyl-tRNA synthetase (EPRS), inhibiting prolyl-tRNA synthetase activity . This inhibition is reversed by the addition of exogenous proline or EPRS .
Cellular Effects
Febrifugine has significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that halofuginone, a widely studied derivative of febrifugine, inhibits the development of TH17-driven autoimmunity in a mouse model of multiple sclerosis by activating the amino acid response (AAR) pathway .
Molecular Mechanism
Febrifugine exerts its effects at the molecular level through various mechanisms. It binds to EPRS, inhibiting prolyl-tRNA synthetase activity . This inhibition underlies the broad bioactivities of this family of natural product derivatives .
Dosage Effects in Animal Models
The effects of febrifugine vary with different dosages in animal models. For instance, it has been reported that febrifugine notably reduced parasitemias to undetectable levels and displayed curative effects in Plasmodium berghei-infected mice .
Metabolic Pathways
Febrifugine is involved in various metabolic pathways. It has been shown to activate the amino acid response (AAR) pathway
Eigenschaften
CAS-Nummer |
24159-07-7 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1 |
InChI-Schlüssel |
FWVHWDSCPKXMDB-GJZGRUSLSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Isomerische SMILES |
C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Kanonische SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
febrifugine isofebrifugine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of febrifugine and its analogs in the malaria parasite?
A1: Research has identified the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the Plasmodium falciparum parasite as the target of febrifugine and its analogs. [, ]
Q2: How does febrifugine interact with its target, PfcPRS?
A2: Febrifugine derivatives act as competitive inhibitors of proline, binding to the same site on PfcPRS. This interaction disrupts protein synthesis within the parasite. []
Q3: What are the downstream effects of febrifugine binding to PfcPRS?
A3: Febrifugine binding to PfcPRS activates the amino acid starvation response in the parasite, ultimately leading to parasite death. []
Q4: Does febrifugine show activity against different stages of the malaria parasite life cycle?
A4: Yes, studies have shown that halofuginol, a febrifugine analog, is active against both the liver and asexual blood stages of the malaria parasite, making it a potential dual-stage antimalarial. []
Q5: What is the molecular formula and weight of febrifugine?
A5: The molecular formula of febrifugine is C16H19N3O3, and its molecular weight is 301.34 g/mol.
Q6: What spectroscopic data are available for characterizing febrifugine?
A6: Febrifugine can be characterized using various spectroscopic methods, including proton nuclear magnetic resonance (1H NMR), 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. [, , , ]
Q7: Is febrifugine stable in solution?
A7: Febrifugine exhibits varying stability depending on the solvent and conditions. It degrades rapidly in water, methanol, and acetonitrile solutions. []
Q8: What is the impact of temperature on febrifugine stability?
A8: Febrifugine degrades more rapidly at higher temperatures. At 40-80°C, its content significantly reduces within 10 hours. []
Q9: How does light exposure affect the stability of febrifugine?
A9: Light, particularly bright light, significantly impacts febrifugine's stability, causing substantial degradation within 108 hours. Storing it in darkness or natural light helps preserve its stability. []
Q10: What structural features are essential for the antimalarial activity of febrifugine?
A10: The 4-quinazolinone ring, the 1'-amino group, and the C-2', C-3'' O-functionalities are crucial for febrifugine's activity. []
Q11: How do modifications to the quinazolinone ring affect activity?
A11: Replacing the quinazolinone ring with a thienopyrimidine ring resulted in a febrifugine analog (compound 15) with potent antimalarial activity and high therapeutic selectivity. []
Q12: Have any febrifugine analogs shown improved activity or reduced toxicity?
A12: Yes, halofuginone, a synthetic febrifugine derivative, exhibits potent antimalarial activity. Additionally, halofuginol, another analog, demonstrated good activity against both liver and blood stages of the parasite with reduced toxicity compared to halofuginone and febrifugine. [, ]
Q13: What is the role of the piperidine ring in febrifugine's activity?
A13: Studies on regioisomers of the piperidine ring suggest its structure influences the compound's antimalarial activity. [] Modifications like spirocyclic piperidine substitutions at the 1-(3-hydroxypiperidin-2-yl)propan-2-one side chain have shown promise in maintaining anticoccidial activity. []
Q14: What are some strategies for improving the stability, solubility, or bioavailability of febrifugine?
A14: While specific formulation strategies are not extensively discussed in the provided research, maintaining acidic conditions, low temperatures, and minimal light exposure during processing and storage are crucial for preserving febrifugine's stability. []
Q15: What analytical methods are used to quantify febrifugine?
A15: Commonly employed techniques include high-performance liquid chromatography (HPLC), ultraviolet spectrophotometry (UV), and quantitative nuclear magnetic resonance (qNMR). [, , , , , ]
Q16: What are the known toxicities associated with febrifugine?
A16: Febrifugine is known to cause severe side effects, including emetic effects and liver toxicity, which have hampered its clinical development as an antimalarial drug. [, , ]
Q17: Have any studies explored the long-term effects of febrifugine?
A17: The provided abstracts do not delve into the long-term effects of febrifugine.
Q18: What are the potential applications of febrifugine beyond malaria?
A18: Research indicates that febrifugine and its derivatives possess potential anticancer, anticoccidial, and antifibrotic activities. [, , , ]
Q19: Has computational chemistry been used in febrifugine research?
A19: Yes, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, have been employed to investigate febrifugine's interactions with its targets and to guide the design of novel analogs with improved properties. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


